N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide typically involves the reaction of 2-methoxyethyl thiol with a suitable thiadiazole precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Materials Science: It is explored for use in the development of novel materials with unique electronic properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide involves its interaction with specific molecular targets. The sulfur atom in the thiadiazole ring can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. Additionally, the compound can interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-methoxyethyl)sulfanyl]aniline
- 2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. Its methoxyethyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H15N3O2S2 |
---|---|
Molecular Weight |
261.4 g/mol |
IUPAC Name |
N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide |
InChI |
InChI=1S/C9H15N3O2S2/c1-3-4-7(13)10-8-11-12-9(16-8)15-6-5-14-2/h3-6H2,1-2H3,(H,10,11,13) |
InChI Key |
AGFUEBACSYWODR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)SCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.